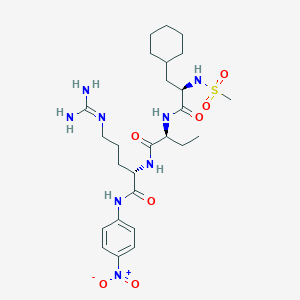

Factor VIIa substrate

Description

Properties

Molecular Formula |

C26H42N8O7S |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-3-cyclohexyl-2-(methanesulfonamido)propanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |

InChI |

InChI=1S/C26H42N8O7S/c1-3-20(31-25(37)22(33-42(2,40)41)16-17-8-5-4-6-9-17)23(35)32-21(10-7-15-29-26(27)28)24(36)30-18-11-13-19(14-12-18)34(38)39/h11-14,17,20-22,33H,3-10,15-16H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H4,27,28,29)/t20-,21-,22+/m0/s1 |

InChI Key |

NPJLUYDIFGDGAV-FDFHNCONSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)NS(=O)(=O)C |

Canonical SMILES |

CCC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Dance of Coagulation: A Technical Guide to Factor VIIa Substrate Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor VIIa (FVIIa) stands as the serine protease that triggers the extrinsic pathway of blood coagulation. Its catalytic activity, though intrinsically modest, undergoes a dramatic potentiation upon binding to its cofactor, Tissue Factor (TF). This complex, formed at sites of vascular injury, is the primary initiator of hemostasis. Understanding the precise mechanism of FVIIa-mediated substrate cleavage is paramount for the development of novel therapeutics for both bleeding and thrombotic disorders. This technical guide provides an in-depth exploration of the core mechanics of FVIIa substrate cleavage, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Molecular Machinery of Initiation

The initiation of the extrinsic coagulation cascade is a multi-step process involving the assembly of a multi-protein complex on a phospholipid membrane.

Factor VIIa: Structure and Zymogen-like Properties

Factor VII is a vitamin K-dependent glycoprotein synthesized in the liver and circulates in plasma as a single-chain zymogen. It is composed of an N-terminal γ-carboxyglutamic acid (Gla) domain, two epidermal growth factor-like (EGF) domains (EGF1 and EGF2), and a C-terminal serine protease domain.[1] Activation to FVIIa occurs via cleavage of the Arg152-Ile153 peptide bond, resulting in a two-chain molecule held together by a disulfide bond.[1] Even in its activated form, FVIIa exhibits very low intrinsic enzymatic activity, a state often referred to as "zymogen-like".[1]

Tissue Factor: The Allosteric Activator

Tissue Factor (TF) is a transmembrane glycoprotein that acts as the high-affinity receptor and allosteric activator of FVIIa. The binding of FVIIa to TF induces a series of conformational changes in the FVIIa protease domain, leading to a significant enhancement of its catalytic efficiency.[2] This allosteric regulation involves the cofactor binding site, the catalytic cleft, and the macromolecular substrate exosite.[3]

The Role of the Phospholipid Membrane and Calcium Ions

The assembly of the FVIIa-TF complex and the subsequent cleavage of its substrates are critically dependent on the presence of a negatively charged phospholipid surface and calcium ions.[4][5] The Gla domain of FVIIa contains multiple γ-carboxyglutamate residues that mediate the calcium-dependent binding of FVIIa to phospholipids, primarily phosphatidylserine (PS), exposed on the surface of activated platelets and damaged endothelial cells.[6] This localization concentrates the coagulation factors at the site of injury, thereby increasing the efficiency of the enzymatic reactions.

The Catalytic Event: Cleavage of Factor X and Factor IX

The primary physiological substrates of the FVIIa-TF complex are Factor X (FX) and Factor IX (FIX). The cleavage of these zymogens into their active forms, FXa and FIXa, marks the propagation of the coagulation cascade.

Substrate Recognition and Binding

The recognition and binding of FX and FIX to the FVIIa-TF complex involve multiple interaction sites. The Gla domains of the substrates bind to the phospholipid membrane, while exosites on both FVIIa and TF contribute to substrate docking.[7] Recent cryo-electron microscopy studies have revealed that the substrate interacts with the FVIIa-TF complex at two main locations: the active site of FVIIa and a substrate-binding exosite on TF.[8][9]

The Proteolytic Cleavage

Following substrate binding, the catalytic triad (His193, Asp242, Ser344) in the active site of FVIIa catalyzes the cleavage of a specific arginine-isoleucine or arginine-valine peptide bond in FX and FIX, respectively.[10] This proteolytic event leads to the release of an activation peptide and the formation of the active serine proteases, FXa and FIXa.

Quantitative Analysis of FVIIa Activity

The enzymatic activity of FVIIa and its interaction with TF and substrates can be quantified using various biochemical and biophysical techniques. The following tables summarize key kinetic and binding parameters.

| Parameter | Value | Condition | Reference(s) |

| Kd (FVIIa-sTF) | 0.5 - 11.6 nM | Surface Plasmon Resonance (SPR), lipid-free | [4][11][12] |

| Kd (FVIIa-TF) | 45 pM | SPR, on phospholipid bilayer (PC/PS) | [13] |

| Kd (FVIIa-sTF) | 6.3 nM | SPR, immobilized FVIIa | [14] |

| Kd (FVIIa light chain-sTF) | 1 - 2 µM | SPR | [15] |

Table 1: Dissociation Constants (Kd) for the Interaction of Factor VIIa and Tissue Factor. This table presents a compilation of reported dissociation constants for the binding of FVIIa to soluble TF (sTF) and full-length TF reconstituted into phospholipid vesicles, as determined by Surface Plasmon Resonance. The significant difference in affinity highlights the crucial role of the phospholipid membrane in stabilizing the complex.

| Substrate | Condition | Km (nM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| FX | FVIIa-TF, Phospholipid Vesicles | 70 | 12 | 1.7 x 108 | [13] |

| FX | FVIIa, Ca2+, Phospholipids | 76 | 0.0022 | 2.9 x 104 | [4][16] |

| FX | FVIIa, Ca2+ | 11,400 | 0.0011 | 9.6 x 101 | [4][16] |

| FIX | FVIIa-TF, Phospholipid Vesicles | 310 | 0.42 | 1.4 x 106 | [9] |

| FIX | FVIIa/TF vs. FXIa | - | ~20-50 fold lower than FXIa | - | [17] |

Table 2: Kinetic Constants for the Activation of Factor X and Factor IX by Factor VIIa. This table summarizes the Michaelis-Menten constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for the cleavage of FX and FIX by FVIIa under various conditions. The data clearly demonstrates the dramatic enhancement of catalytic activity in the presence of TF and phospholipids.

Experimental Protocols

A thorough understanding of the mechanism of FVIIa substrate cleavage relies on robust experimental methodologies. This section provides detailed protocols for key experiments.

Preparation of Phospholipid Vesicles

The preparation of unilamellar phospholipid vesicles is crucial for in vitro coagulation assays.

Protocol: Phospholipid Vesicle Preparation by Extrusion

-

Lipid Film Preparation: In a glass test tube, combine the desired phospholipids (e.g., a mixture of phosphatidylcholine (PC) and phosphatidylserine (PS) in a 4:1 molar ratio) dissolved in chloroform. Dry the lipids to a thin film under a gentle stream of nitrogen gas, followed by further drying under high vacuum for at least 1 hour to remove residual solvent.

-

Hydration: Add the desired buffer (e.g., HEPES-buffered saline, HBS) to the lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL). Vortex the mixture vigorously to resuspend the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles: Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a room temperature water bath. This process helps to break down the multilamellar structure.

-

Extrusion: Load the suspension into a mini-extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Pass the lipid suspension through the membrane 11-21 times. This process generates large unilamellar vesicles (LUVs) of a relatively uniform size.

-

Storage: Store the prepared vesicles at 4°C. For long-term storage, vesicles can be stored under argon to prevent lipid oxidation.[18]

Reconstitution of Tissue Factor into Phospholipid Vesicles

For many assays, it is necessary to reconstitute full-length TF into phospholipid vesicles.

Protocol: TF Reconstitution using Bio-Beads

-

Prepare Washed Bio-Beads: Wash Bio-Beads SM-2 adsorbent with methanol and then extensively with deionized water. Store the washed beads as a slurry in HBS.

-

Prepare Lipid-Detergent Micelles: Dry a film of the desired phospholipids as described above. Resuspend the lipid film in a buffer containing a detergent such as n-octyl-β-D-glucopyranoside (octylglucoside) to form lipid-detergent micelles.

-

Incorporate TF: Add the purified, detergent-solubilized full-length TF to the lipid-detergent micelle solution and incubate to allow for mixing.

-

Detergent Removal: Add the washed Bio-Beads to the TF/lipid/detergent mixture and incubate with gentle mixing. The Bio-Beads will selectively adsorb the detergent.

-

Vesicle Formation: As the detergent is removed, the phospholipids will self-assemble into unilamellar vesicles with TF incorporated into the bilayer.

-

Purification: Remove the Bio-Beads by centrifugation. The supernatant contains the TF-containing proteoliposomes.[3]

FVIIa Activity Assays

The enzymatic activity of FVIIa can be measured using chromogenic or fluorogenic substrates.

Protocol: Chromogenic Assay for FVIIa Activity

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA).

-

FVIIa: Prepare a stock solution of FVIIa in assay buffer.

-

TF: Use either soluble TF (sTF) or TF reconstituted into phospholipid vesicles.

-

Factor X: Prepare a stock solution of Factor X in assay buffer.

-

Chromogenic Substrate: Prepare a stock solution of a specific FXa chromogenic substrate (e.g., S-2222) that releases p-nitroaniline (pNA) upon cleavage.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, FVIIa (e.g., 1 nM), and TF (e.g., 10 nM).

-

Initiate the reaction by adding Factor X (e.g., 150 nM).

-

Incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for the generation of FXa.

-

Add the chromogenic substrate to each well.

-

Measure the rate of pNA release by monitoring the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis: The initial rate of absorbance change is proportional to the concentration of FXa generated, which in turn reflects the activity of the FVIIa-TF complex.[3][19]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Protocol: SPR Analysis of FVIIa-TF Interaction

-

Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., a CM5 chip). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Inject a solution of one of the binding partners (the ligand, e.g., sTF or an anti-TF antibody for capturing TF-containing vesicles) over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters with ethanolamine.

-

Analyte Injection: Inject a series of concentrations of the other binding partner (the analyte, e.g., FVIIa) over the ligand-immobilized surface. Use a running buffer that mimics physiological conditions (e.g., HBS with CaCl₂).

-

Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).[2][13]

Structural Biology Techniques

X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution structural insights into the FVIIa-TF complex and its interactions with substrates.

Protocol Outline: X-ray Crystallography

-

Protein Complex Preparation: Prepare a highly pure and concentrated solution of the FVIIa-sTF complex, often with an active site inhibitor bound to FVIIa to stabilize the complex.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map. Build and refine an atomic model of the protein complex into the electron density map.[7][15][20]

Protocol Outline: Cryo-Electron Microscopy

-

Sample Preparation: Prepare the FVIIa-TF complex, often reconstituted into nanodiscs or phospholipid vesicles to mimic the membrane environment.

-

Vitrification: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane to embed the particles in a thin layer of vitreous ice.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting a large dataset of particle images.

-

Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D density map of the complex.

-

Model Building: Build and refine an atomic model of the complex into the cryo-EM map.[21][22][23][24][25][26]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in the study of FVIIa substrate cleavage.

Caption: FVIIa Activation and Substrate Cleavage Pathway.

Caption: Chromogenic Assay Workflow for FVIIa Activity.

Caption: Surface Plasmon Resonance (SPR) Workflow.

Conclusion

The activation of Factor VIIa and its subsequent cleavage of substrates is a masterfully orchestrated process, relying on a precise interplay of protein-protein and protein-lipid interactions. The allosteric activation of FVIIa by Tissue Factor, coupled with its localization on phospholipid membranes, ensures a rapid and localized burst of proteolytic activity at the site of vascular injury. The detailed mechanistic understanding and the robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical juncture in hemostasis and to design novel therapeutic interventions targeting the extrinsic coagulation pathway.

References

- 1. Phospholipid regulates the activation of factor X by tissue factor/factor VIIa (TF/VIIa) via substrate and product interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. tf7.org [tf7.org]

- 4. Rapid preparation of nanodiscs for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and efficient incorporation of tissue factor into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Determination of the kinetic constants of tissue factor/factor VII/factor VIIA and antithrombin/heparin using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of the factor VIIa binding site on human tissue factor: effects of tissue factor mutations on the kinetics and thermodynamics of binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Protein Crystallization for X-ray Crystallography [app.jove.com]

- 16. The contributions of Ca2+, phospholipids and tissue-factor apoprotein to the activation of human blood-coagulation factor X by activated factor VII - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tf7.org [tf7.org]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 21. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual [en.bio-protocol.org]

- 22. Single-Particle Cryo-EM of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]

- 23. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inext-discovery.eu [inext-discovery.eu]

- 25. researchgate.net [researchgate.net]

- 26. Single Particle Cryo-EM Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

The Central Role of Factor VIIa in Initiating the Extrinsic Coagulation Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

The initiation of the extrinsic coagulation cascade is a critical event in hemostasis, the physiological process that halts bleeding at the site of vascular injury. Central to this initiation is the serine protease, Factor VIIa (FVIIa), which, upon complexing with its cofactor Tissue Factor (TF), triggers a cascade of enzymatic reactions leading to the formation of a stable fibrin clot. This guide provides a detailed examination of the role of FVIIa in the extrinsic pathway, presenting quantitative data, experimental protocols, and pathway visualizations to support researchers and professionals in drug development.

Initiation of the Extrinsic Pathway: The TF-FVIIa Complex

Under normal physiological conditions, Tissue Factor, a transmembrane protein, is not exposed to the bloodstream.[1] However, upon vascular injury, TF-expressing cells (such as stromal fibroblasts and leukocytes) come into contact with circulating Factor VII.[2] Factor VII is a zymogen that, once bound to TF, is rapidly converted to its active form, FVIIa, by various proteases including thrombin (Factor IIa), Factor Xa, Factor IXa, Factor XIIa, and the TF-FVIIa complex itself.[3]

The formation of the high-affinity TF-FVIIa complex is the pivotal first step of the extrinsic pathway.[1] This complex is a potent enzyme that initiates the coagulation cascade.[1] The binding of FVIIa to TF is a critical step, and its kinetics have been extensively studied.[4]

Data Presentation: Binding and Kinetic Constants

The interaction between FVIIa and TF, as well as the subsequent activation of other factors, is characterized by specific kinetic parameters.

| Parameter | Value | Description |

| TF-FVIIa Binding | ||

| K_D (dissociation constant) | 2 - 25 nM | Represents the affinity of FVIIa for soluble Tissue Factor (sTF). A lower K_D indicates higher affinity.[4] |

| k_on (association rate) | 0.2 to 4 x 10^5 M⁻¹s⁻¹ | The rate at which FVIIa and sTF associate to form the complex.[4] |

| k_off (dissociation rate) | 0.5 to 2 x 10⁻³ s⁻¹ | The rate at which the TF-FVIIa complex dissociates.[4] |

| Plasma Concentrations | ||

| Factor VII | ~10 nM (500 ng/mL) | The approximate concentration of the zymogen Factor VII in human plasma. |

| Factor VIIa | ~0.1 nM (5 ng/mL) | The approximate concentration of the activated Factor VIIa in human plasma under basal conditions, representing about 1% of total Factor VII.[5] |

Catalytic Activity of the TF-FVIIa Complex

Once formed, the TF-FVIIa complex has two primary substrates: Factor X and Factor IX.[1] The activation of these factors marks the propagation of the coagulation signal.

-

Activation of Factor X: The primary role of the TF-FVIIa complex is to convert Factor X to its active form, Factor Xa.[6] This is the key step that leads into the common pathway of coagulation.

-

Activation of Factor IX: The TF-FVIIa complex also activates Factor IX to Factor IXa, providing a link to and amplifying the intrinsic pathway.[1]

This dual action ensures a rapid and robust generation of thrombin, which is essential for the formation of a stable fibrin clot.[5]

Visualization: The Extrinsic Coagulation Pathway

References

- 1. The Role of Tissue Factor and Factor VIIa in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. Factor VII - Wikipedia [en.wikipedia.org]

- 4. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue Factor Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teachmephysiology.com [teachmephysiology.com]

The Evolution of Precision: A Technical Guide to the Discovery and Development of Synthetic Factor VIIa Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Factor VII (Factor VIIa) is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of blood coagulation.[1][2] Upon vessel injury, tissue factor (TF) is exposed, binding to Factor VIIa and forming a complex that activates Factor IX and Factor X, leading to thrombin generation and fibrin clot formation.[2][3] Given its central role in hemostasis, the accurate measurement of Factor VIIa activity is crucial for diagnostics, drug development, and research. The development of synthetic substrates has been instrumental in enabling precise and reproducible quantification of Factor VIIa's enzymatic activity. This technical guide provides an in-depth overview of the discovery, development, and application of synthetic Factor VIIa substrates, complete with experimental protocols and comparative data.

The journey of synthetic protease substrates began in the early 1970s with the development of chromogenic peptide substrates. These short peptides, designed to mimic the natural cleavage sites of proteases, are linked to a chromophore, most commonly para-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, resulting in a measurable color change. This innovation paved the way for the development of specific substrates for various coagulation factors, including Factor VIIa, revolutionizing coagulation diagnostics.

Principles of Synthetic Substrate Design for Factor VIIa

The design of effective synthetic substrates for Factor VIIa hinges on understanding its substrate specificity. As a trypsin-like serine protease, Factor VIIa exhibits a strong preference for cleaving peptide bonds C-terminal to basic amino acids. The specificity is further refined by the amino acid residues at positions P2, P3, and P4 (N-terminal to the cleavage site).

-

P1 Position: Factor VIIa almost exclusively recognizes Arginine (Arg) or Lysine (Lys) at the P1 position, with a preference for Arg.

-

P2 Position: The S2 pocket of Factor VIIa favors bulky, hydrophobic, or β-branched amino acids such as Leucine (Leu), Proline (Pro), and Valine (Val).

-

P3 and P4 Positions: The S3 and S4 subsites are more promiscuous but generally show a preference for aromatic amino acids.

Early synthetic substrates were relatively simple tri- or tetrapeptides. Over time, more complex and specific substrates have been developed by optimizing the amino acid sequence and incorporating non-natural amino acids or chemical modifications to enhance affinity and selectivity. The development of fluorogenic substrates, which utilize a fluorescent leaving group instead of a chromophore, has further increased the sensitivity of Factor VIIa assays.

Quantitative Data on Synthetic Factor VIIa Substrates

The efficacy of a synthetic substrate is quantified by its kinetic parameters: the Michaelis constant (K_m), the catalytic rate constant (k_cat), and the specificity constant (k_cat/K_m). A lower K_m indicates higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate. The specificity constant is the most informative parameter for comparing the efficiency of different substrates.

Below is a summary of kinetic data for some common synthetic Factor VIIa substrates.

| Substrate | Chemical Structure | K_m (mM) | V_max (nmol/min) | Reference |

| Spectrozyme® fVIIa | CH₃SO₂-D-CHA-But-Arg-pNA | 5.0 (without TF) | 6.72 (without TF) | [4] |

| 0.97 (with TF) | 69.7 (with TF) | [4] |

Note: The presence of Tissue Factor (TF) significantly enhances the catalytic activity of Factor VIIa, which is reflected in the kinetic parameters.

Experimental Protocols

Chromogenic Assay for Factor VIIa Activity

This protocol is a representative example for determining the amidolytic activity of Factor VIIa using a chromogenic substrate like Chromozym t-PA or S-2288.

Materials:

-

Purified recombinant Factor VIIa (rFVIIa)

-

Soluble Tissue Factor (sTF) (optional, but recommended for enhanced activity)

-

Chromogenic substrate (e.g., Chromozym t-PA, S-2288)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate (e.g., 5 mM in sterile water).

-

Dilute rFVIIa and sTF to the desired working concentrations in Assay Buffer. A typical final concentration for rFVIIa is 5-50 nM in the absence of sTF, and 0.5-5 nM in the presence of saturating sTF (e.g., 50-100 nM).

-

-

Assay Setup:

-

Add 80 µL of the rFVIIa solution (with or without sTF) to each well of the 96-well plate.

-

Include appropriate controls (e.g., buffer only, substrate only).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the chromogenic substrate stock solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 20 minutes).

-

-

Data Analysis:

-

Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔA/min).

-

Convert the rate to molar concentration using the molar extinction coefficient of pNA (ε₄₀₅ = 10,600 M⁻¹cm⁻¹).

-

Fluorogenic Assay for Factor VIIa Activity

This protocol outlines a typical fluorogenic assay using a substrate like SN-17a.

Materials:

-

Purified rFVIIa

-

sTF

-

Fluorogenic substrate (e.g., SN-17a)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate (e.g., 500 µM in sterile water).

-

Dilute rFVIIa and sTF in Assay Buffer. Due to the higher sensitivity, lower enzyme concentrations can be used (e.g., 0.5 nM rFVIIa with 20-50 nM sTF).

-

-

Assay Setup:

-

Add 80 µL of the rFVIIa/sTF complex solution to each well of the black microplate.

-

Include appropriate controls.

-

-

Initiation and Measurement:

-

Start the reaction by adding 20 µL of the fluorogenic substrate stock solution.

-

Immediately place the plate in a fluorescence reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 352 nm, Em: 470 nm for SN-17a).[1]

-

Record the increase in fluorescence intensity over time at 37°C.

-

-

Data Analysis:

-

Determine the initial rate of reaction (V₀) from the linear portion of the fluorescence vs. time curve.

-

The amount of Factor VIIa can be determined by comparison to a standard curve generated with known concentrations of the enzyme.[3]

-

Visualizations

Factor VIIa Signaling Pathway

Caption: The extrinsic pathway of blood coagulation initiated by the Factor VIIa-Tissue Factor complex.

Experimental Workflow for Chromogenic Assay

Caption: A typical experimental workflow for a Factor VIIa chromogenic substrate assay.

Conclusion

The discovery and continuous development of synthetic substrates have profoundly impacted our ability to study and quantify Factor VIIa activity. From the early chromogenic substrates to the highly sensitive fluorogenic probes, these tools have become indispensable in both research and clinical settings. The ongoing efforts to design substrates with even greater specificity and improved kinetic properties promise to further enhance our understanding of the intricate role of Factor VIIa in hemostasis and thrombosis, and will undoubtedly aid in the development of novel therapeutics targeting the coagulation cascade.

References

Decoding the Initiation of Coagulation: A Technical Guide to Factor VIIa Substrate Interaction with the Tissue Factor Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical interaction between activated Factor VII (FVIIa) and its cellular receptor, Tissue Factor (TF). The formation of the FVIIa-TF complex is the primary initiator of the extrinsic pathway of blood coagulation and a key player in hemostasis and thrombosis. Understanding the molecular intricacies of this complex and its interaction with substrates is paramount for the development of novel antithrombotic therapies and for elucidating its role in various pathophysiological processes, including cancer and inflammation.

The FVIIa-TF Complex: A Potent Enzymatic Machine

Factor VIIa, a serine protease, circulates in the blood in a zymogen-like, low-activity state.[1][2][3] Upon vascular injury, it binds to Tissue Factor, a transmembrane glycoprotein exposed at the site of damage.[1] This binding event triggers a series of conformational changes in FVIIa, leading to a dramatic enhancement of its catalytic activity.[1][4][5][6] The FVIIa-TF complex then proceeds to activate its primary substrates, Factor IX (FIX) and Factor X (FX), through limited proteolysis, thereby initiating the coagulation cascade that culminates in the formation of a fibrin clot.[2][3][7][8]

The interaction between FVIIa and TF is a multi-domain event, involving the gamma-carboxyglutamic acid (Gla) domain, the epidermal growth factor (EGF)-like domains of FVIIa, and the extracellular domains of TF.[2][8][9] The phospholipid membrane also plays a crucial role, providing a surface for the assembly of the complex and modulating its enzymatic activity.[7]

Quantitative Analysis of FVIIa-TF Interaction and Substrate Activation

The affinity of FVIIa for TF and the kinetics of substrate activation by the FVIIa-TF complex have been extensively studied using various biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature.

| Interaction | Method | Dissociation Constant (Kd) | Key Findings | References |

| FVIIa binding to soluble TF (sTF) | Surface Plasmon Resonance (SPR) | 2 - 25 nM | Binding kinetics in a lipid-free environment. | [10] |

| FVIIa binding to TF in a phospholipid bilayer | Surface Plasmon Resonance (SPR) | ~45 pM | Demonstrates the significant enhancement of binding affinity in the presence of a membrane. | [10] |

| FVIIa binding to TF on cell surfaces | Ligand Binding Assays | Nanomolar range | Reflects the cellular context of the interaction. | [10] |

| FVIIa binding to TF in liposomes | Enzymatic Activity Assays | Picomolar range | Functional assays often yield higher affinity constants. | [10] |

| Substrate Activation by FVIIa-TF Complex | Kinetic Parameter | Value | Conditions | References |

| Factor X Activation | kcat/Km (M⁻¹s⁻¹) | ~1.3 x 10⁸ | With saturating TF and phospholipids | [6] |

| Factor IX Activation | kcat/Km (M⁻¹s⁻¹) | ~5.8 x 10⁶ | With saturating TF and phospholipids | [6] |

| Small Chromogenic Substrate Hydrolysis | Fold increase in activity | 20- to 100-fold | Upon FVIIa binding to TF | [6] |

| Macromolecular Substrate (FIX, FX) Activation | Fold increase in activity | Nearly a million-fold | Upon FVIIa binding to TF | [6] |

Experimental Protocols for Studying FVIIa-TF Interaction

A variety of experimental techniques are employed to investigate the binding and enzymatic activity of the FVIIa-TF complex. Below are detailed methodologies for key experiments.

Measurement of FVIIa Amidolytic Activity

This assay measures the ability of FVIIa, both alone and in complex with TF, to cleave a small synthetic substrate that releases a chromogenic or fluorogenic molecule.

2.1.1. Using a Chromogenic Substrate

-

Principle: The cleavage of a peptide substrate linked to p-nitroaniline (pNA) by FVIIa releases the chromophore, which can be detected by measuring the absorbance at 405 nm.[11]

-

Materials:

-

Purified Factor VIIa

-

Soluble Tissue Factor (sTF) or relipidated TF

-

Chromogenic substrate (e.g., Chromozym t-PA)

-

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a master mix containing the assay buffer and either FVIIa alone (e.g., 50 nM) or FVIIa (e.g., 5 nM) with a saturating concentration of sTF (e.g., 50-100 nM).[11]

-

Pipette 80 µl of the master mix into each well of a 96-well plate.[11]

-

Initiate the reaction by adding 20 µl of the chromogenic substrate solution (e.g., 5 mM Chromozym t-PA) to each well.[11]

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time at room temperature or 37°C.[11]

-

The initial rate of substrate hydrolysis is determined from the linear portion of the absorbance curve.

-

2.1.2. Using a Fluorogenic Substrate

-

Principle: This method utilizes a peptide substrate linked to a fluorophore, such as 6-amino-1-naphthalene-sulfonamide (ANSN).[12] Cleavage by FVIIa liberates the fluorophore, leading to an increase in fluorescence that can be measured. This method is generally more sensitive than chromogenic assays.[12]

-

Materials:

-

Purified Factor VIIa

-

Relipidated TF (e.g., TF incorporated into phosphatidylserine/phosphatidylcholine vesicles)

-

Fluorogenic substrate (e.g., SN-17a)

-

Assay Buffer: As above

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Protocol:

-

Prepare a 1.25x master mix containing assay buffer, FVIIa (e.g., 0.5 nM), and an excess of relipidated TF (e.g., 1-2 nM).[12]

-

Add 80 µl of the master mix to each well of a 96-well black plate.[12]

-

Start the reaction by adding 20 µl of the fluorogenic substrate solution (e.g., 0.5 mM SN-17a).[12]

-

Measure the increase in fluorescence over time at 37°C using appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial rate of substrate hydrolysis from the fluorescence data.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Principle: SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between two molecules. One molecule (ligand) is immobilized on a sensor chip, and the other molecule (analyte) flows over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected.

-

Protocol for FVIIa Binding to Immobilized TF:

-

Immobilization: Covalently immobilize soluble TF (sTF) or TF embedded in a phospholipid bilayer onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[10]

-

Binding Analysis:

-

Inject a series of concentrations of FVIIa (analyte) in a running buffer (e.g., HBS-P buffer containing Ca²⁺) over the immobilized TF surface.

-

Monitor the association phase as FVIIa binds to TF.

-

Switch back to running buffer to monitor the dissociation phase.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).[10]

-

Signaling Pathways Initiated by the FVIIa-TF Complex

Beyond its role in coagulation, the FVIIa-TF complex is now recognized as a potent signaling molecule that activates intracellular signaling cascades, primarily through the cleavage and activation of Protease-Activated Receptors (PARs), particularly PAR2.[13][14][15][16] This signaling can influence a variety of cellular processes, including inflammation, angiogenesis, and tumor metastasis.[17]

The binding of FVIIa to TF on the cell surface leads to the proteolytic activation of PAR2.[16] This, in turn, can trigger downstream signaling pathways involving G-proteins, leading to the activation of mitogen-activated protein kinases (MAPKs) like p44/42 MAPK (ERK1/2), p38, and JNK.[13][16]

The Coagulation Cascade: Initiation and Amplification

The primary physiological role of the FVIIa-TF complex is to initiate the coagulation cascade. This process involves a series of enzymatic reactions that amplify the initial signal, leading to the rapid generation of thrombin and the formation of a stable fibrin clot.

Conclusion and Future Directions

The interaction between Factor VIIa and Tissue Factor is a cornerstone of hemostasis and a significant contributor to various thrombotic and non-hemostatic pathologies. A thorough understanding of the quantitative, mechanistic, and structural aspects of this interaction is crucial for the development of targeted therapies. Future research will likely focus on further elucidating the allosteric regulation of the FVIIa-TF complex, the precise role of the membrane environment in modulating its function, and the intricate signaling networks it governs. This knowledge will be instrumental in designing safer and more effective drugs for a range of diseases.[18][19]

References

- 1. Allosteric activation of coagulation factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Biology Of Factor VIIa/Tissue Factor Initiated Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural biology of factor VIIa/tissue factor initiated coagulation [imrpress.com]

- 4. Allosteric activation of coagulation factor VIIa visualized by hydrogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allostery in Coagulation Factor VIIa Revealed by Ensemble Refinement of Crystallographic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-function relationship of the interaction between tissue factor and factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue Factor/Factor VIIa Complex: Role of the Membrane Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of Tissue Factor. Factor VIIa for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tf7.org [tf7.org]

- 12. tf7.org [tf7.org]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Tissue factor and factor VIIa: Understanding the molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What are the key players in the pharmaceutical industry targeting tissue factor? [synapse.patsnap.com]

- 18. ahajournals.org [ahajournals.org]

- 19. What are the therapeutic candidates targeting tissue factor? [synapse.patsnap.com]

An In-depth Technical Guide to the In Vivo and In Vitro Substrates of Factor VIIa

For Researchers, Scientists, and Drug Development Professionals

Activated Factor VII (Factor VIIa) is a cornerstone of the extrinsic pathway of blood coagulation. As a serine protease, its enzymatic activity is tightly regulated, primarily through its interaction with the integral membrane protein, Tissue Factor (TF). This guide provides a comprehensive technical overview of the substrates of Factor VIIa, detailing its physiological targets (in vivo) and the synthetic molecules used for its characterization (in vitro). We present quantitative kinetic data, detailed experimental protocols for key assays, and visual diagrams of the associated signaling pathways and experimental workflows.

In Vivo Substrates: The Physiological Targets of Factor VIIa

The primary role of Factor VIIa in a physiological context is the initiation of the coagulation cascade upon vascular injury, which exposes Tissue Factor. The catalytic efficiency of Factor VIIa towards its substrates is dramatically enhanced when it forms a complex with Tissue Factor on a phospholipid surface.

Factor X (FX)

The activation of Factor X to its active form, Factor Xa, is the principal and most recognized function of the Factor VIIa/Tissue Factor complex.[1] This is a critical step in the coagulation cascade, as Factor Xa is the enzyme responsible for converting prothrombin to thrombin, which ultimately leads to the formation of a stable fibrin clot.[2][3]

Factor IX (FIX)

The Factor VIIa/Tissue Factor complex also proteolytically activates Factor IX to Factor IXa.[1] Activated Factor IX, in conjunction with its cofactor Factor VIIIa, forms the "tenase" complex, which provides a potent amplification loop for the activation of Factor X.[3]

Factor VII (Autoactivation)

Factor VIIa can also cleave its own zymogen precursor, Factor VII, in a process termed autoactivation.[4][5] This positive feedback mechanism, which is enhanced in the presence of Tissue Factor or on charged surfaces, can increase the local concentration of active Factor VIIa at the site of injury.[4][6]

Protease-Activated Receptor 2 (PAR2)

Beyond its classical role in hemostasis, the Factor VIIa/Tissue Factor complex is known to be involved in cell signaling. It can cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[7] This interaction can trigger various cellular responses, including inflammation and angiogenesis.[8]

Quantitative Data: Kinetics of In Vivo Substrate Activation

The enzymatic efficiency of Factor VIIa is profoundly influenced by the presence of its cofactor, Tissue Factor. The following table summarizes key kinetic parameters for the activation of its physiological substrates.

| Substrate | Condition | Kₘ (nM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Factor X | + Tissue Factor (reconstituted) | 310 | 0.42 | 1.35 x 10⁶[9] |

| + Tissue Factor (cell surface) | ~50-100[10] | - | - | |

| - Tissue Factor | High µM range | Very low | ~10,000-fold lower than with TF[11] | |

| Factor IX | + Tissue Factor (reconstituted) | 310 | 0.083 | 2.7 x 10⁵[9] |

| + Tissue Factor (cell surface) | ~50-100[10] | - | - | |

| - Tissue Factor | High µM range | Very low | Significantly lower than with TF[5] | |

| Factor VII | + Tissue Factor (on neutral phospholipids) | - | - | k₂ᴰ = 4.9 (± 0.8) x 10⁶ m² mol⁻¹ s⁻¹[6][12] |

| - Tissue Factor (on charged surfaces) | - | Spontaneous, sigmoidal kinetics[4] | - |

Note: Kinetic parameters are highly dependent on experimental conditions, including the source and presentation of Tissue Factor and the composition of phospholipid surfaces.

In Vitro Substrates: Tools for Research and Diagnostics

For the in vitro study of Factor VIIa's enzymatic activity, a variety of synthetic substrates are employed. These are typically short peptide sequences that mimic the cleavage site of natural substrates, linked to a reporter molecule.

Chromogenic Substrates

These substrates contain a peptide sequence linked to a chromophore, most commonly p-nitroaniline (pNA). Upon cleavage by Factor VIIa, the colorless substrate releases the yellow pNA, and the rate of color development, measured by absorbance at 405 nm, is proportional to the enzyme's activity.[13]

Fluorogenic Substrates

Fluorogenic substrates are more sensitive alternatives to their chromogenic counterparts. They consist of a peptide sequence conjugated to a fluorophore that is quenched. Cleavage of the substrate relieves the quenching, resulting in an increase in fluorescence that can be measured to determine enzymatic activity.[14]

Quantitative Data: Common In Vitro Substrates

The table below details some of the synthetic substrates used for assaying Factor VIIa activity.

| Substrate Name | Sequence | Reporter Group | Typical Final Assay Concentration |

| Chromozym t-PA | MeSO₂-D-Phe-Gly-Arg-pNA | p-nitroaniline (pNA) | 1 mM[13] |

| S-2288 | H-D-Ile-Pro-Arg-pNA | p-nitroaniline (pNA) | Varies |

| SN-17a | D-Phe-Pro-Arg-ANSNH-C₂H₅ | 6-amino-1-naphthalenesulfonamide derivative | 100 µM[14] |

Visualizing Factor VIIa Pathways and Workflows

Factor VIIa Signaling Pathway

The following diagram illustrates the central role of the Factor VIIa/Tissue Factor complex in initiating both the coagulation cascade and intracellular signaling.

Caption: Initiation of coagulation and cell signaling by the Factor VIIa/Tissue Factor complex.

Experimental Workflow for Proteomic Identification of Substrates

The identification of novel protease substrates often employs mass spectrometry-based proteomic approaches, as outlined in the following workflow.

Caption: A typical workflow for identifying protease substrates using proteomics.

Detailed Experimental Protocols

Chromogenic Assay for Factor VIIa Activity

This protocol details the measurement of Factor VIIa's amidolytic activity using a synthetic chromogenic substrate.[13]

Materials:

-

Purified Factor VIIa

-

Soluble Tissue Factor (sTF) or reconstituted TF

-

Chromogenic substrate (e.g., Chromozym t-PA)

-

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA)

-

96-well microplate

-

Microplate reader with a 405 nm filter

Procedure:

-

Reagent Preparation: Prepare working solutions of Factor VIIa and sTF in Assay Buffer. A typical final concentration for Factor VIIa is 5 nM when assayed with sTF, or 50 nM when assayed alone. Prepare a 1 mM working solution of the chromogenic substrate.

-

Master Mix Preparation: For each condition, prepare a 1.25x master mix containing the appropriate concentrations of Factor VIIa and sTF in Assay Buffer.

-

Assay Setup: Pipette 80 µL of the 1.25x master mix into the wells of a 96-well plate. Include appropriate controls (e.g., buffer only, substrate only).

-

Reaction Initiation: To start the reaction, add 20 µL of the 1 mM chromogenic substrate solution to each well, for a final volume of 100 µL.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm kinetically, for instance, every 30 seconds for 20-30 minutes.

-

Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve. This rate is directly proportional to the Factor VIIa activity.

One-Stage Clotting Assay

This assay measures the procoagulant activity of Factor VIIa based on its ability to shorten the clotting time of plasma deficient in Factor VII.[12]

Materials:

-

Factor VII-deficient plasma

-

Test samples (e.g., patient plasma, dilutions of a Factor VIIa standard)

-

Thromboplastin reagent (containing Tissue Factor and phospholipids)

-

0.025 M CaCl₂ solution

-

Coagulometer and associated cuvettes

-

Water bath at 37°C

Procedure:

-

Sample and Reagent Equilibration: Pre-warm all reagents and plasma samples to 37°C.

-

Assay Mixture Preparation: In a coagulometer cuvette, pipette 100 µL of Factor VII-deficient plasma and 100 µL of the test sample or standard. Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Clotting Initiation: Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette. The coagulometer's timer will start automatically upon the addition of this reagent.

-

Clot Detection: The instrument will detect the formation of a fibrin clot and record the clotting time in seconds.

-

Quantification: A standard curve is constructed by plotting the clotting times of the standards against their known Factor VIIa concentrations on a log-log scale. The Factor VIIa activity in the test samples is then determined by interpolating their clotting times from this standard curve.

References

- 1. Factor VII - Wikipedia [en.wikipedia.org]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. abcam.cn [abcam.cn]

- 4. Factor VII autoactivation proceeds via interaction of distinct protease-cofactor and zymogen-cofactor complexes. Implications of a two-dimensional enzyme kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tissue Factor–Factor VIIa Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Factor VIIa/tissue factor-catalyzed activation of factors IX and X on a cell surface and in suspension: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomics approaches for the identification of protease substrates during virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factor Assays: Introduction [practical-haemostasis.com]

- 11. tf7.org [tf7.org]

- 12. tf7.org [tf7.org]

- 13. coachrom.com [coachrom.com]

- 14. Factor assays (one-stage clotting): FII, FV, FVII, FVIII, FIX, FX, FXI, FXII, PK, HMWK | Synnovis [synnovis.co.uk]

exploring novel endogenous substrates for Factor VIIa

An In-depth Technical Guide to Exploring Novel Endogenous Substrates for Factor VIIa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor VIIa (FVIIa) is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of blood coagulation.[1][2] Upon vessel injury, FVIIa binds to its cofactor, Tissue Factor (TF), forming a complex that is essential for hemostasis.[1][3][4] The catalytic activity of FVIIa is dramatically enhanced upon binding to TF.[4][5] This complex initiates a cascade of events by activating its primary substrates, Factor IX (FIX) and Factor X (FX).[2][3][6] Beyond its well-established role in coagulation, emerging evidence indicates that FVIIa participates in a variety of cellular signaling processes that are independent of the coagulation cascade, primarily through the activation of Protease-Activated Receptors (PARs).[7][8][9][10] These non-hemostatic functions of FVIIa have implications in inflammation, angiogenesis, and cancer progression.[3][7][8][11] This guide provides a comprehensive overview of the known and novel endogenous substrates of FVIIa, detailed experimental protocols for their investigation, and a summary of quantitative data to aid in further research and drug development.

Endogenous Substrates of Factor VIIa

The known endogenous substrates of FVIIa can be broadly categorized into coagulation factors and cell surface receptors. The interaction of FVIIa with these substrates is often modulated by cofactors such as Tissue Factor (TF) and Endothelial Cell Protein C Receptor (EPCR).[3][7][12]

Coagulation Factors: Factor IX and Factor X

The canonical role of the TF-FVIIa complex is the proteolytic activation of FIX and FX, which are key steps in the coagulation cascade leading to thrombin generation and fibrin clot formation.[2][3][13] The efficiency of these reactions is significantly increased when the components are assembled on a phospholipid surface.[14]

Protease-Activated Receptors (PARs)

FVIIa, both in complex with TF and in some contexts with EPCR, can cleave and activate members of the PAR family, a class of G-protein coupled receptors.[7][9][10][12][13] This activation links the coagulation system to cellular signaling pathways that regulate a wide range of physiological and pathological processes.

-

PAR1 and PAR2: The TF-FVIIa complex has been shown to activate PAR2, and to a lesser extent, PAR1.[13] Furthermore, the ternary complex of TF-FVIIa-FXa can activate both PAR1 and PAR2.[10] FVIIa can also activate PAR1 when bound to EPCR on endothelial cells, leading to cytoprotective and anti-inflammatory signaling.[7][12] This signaling is distinct from the pro-inflammatory and pro-angiogenic signals typically induced by the TF-FVIIa complex.[7]

Quantitative Data on FVIIa-Substrate Interactions

The following table summarizes key kinetic and binding constants for the interaction of FVIIa with its cofactors and substrates. This data is essential for designing and interpreting experiments aimed at identifying and characterizing novel substrates.

| Interacting Molecules | Parameter | Value | Cell/System Type | Reference |

| FVIIa + sTF | Kd | ~2 to 5 nM | Phospholipid vesicles | [5] |

| FVIIa + full-length TF | Kd | < 50 pM | Phospholipid vesicles with phosphatidylserine | [5] |

| FVIIa + sEPCR | Kd | ~100-200 nM | Surface Plasmon Resonance | [15] |

| FVIIa + Activated Platelets | Kd | ~1 µM | Flow Cytometry | [16] |

| TF-FVIIa + FX | kcat/KM | Increased ~106-fold vs. FVIIa alone | - | [4] |

| TF-FVIIa + FIX | kcat/KM | Increased ~106-fold vs. FVIIa alone | - | [4] |

Experimental Protocols

Factor VIIa Amidolytic Activity Assay

This protocol measures the ability of FVIIa to cleave a small, synthetic chromogenic or fluorogenic substrate. It is useful for determining the enzymatic activity of FVIIa and for screening potential inhibitors or activators.

Materials:

-

Purified recombinant FVIIa

-

Soluble Tissue Factor (sTF) or reconstituted TF in phospholipid vesicles

-

Fluorogenic substrate (e.g., SN-17a: D-Phe-Pro-Arg-ANSNH-C₂H₅) or Chromogenic substrate (e.g., S-2765)

-

Assay Buffer: HEPES Buffered Saline with Calcium and BSA (HBSAC)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Plate reader with appropriate filters

Procedure:

-

Prepare a 2x HBSAC buffer.

-

Prepare a working solution of the fluorogenic or chromogenic substrate in water. For SN-17a, a 500 µM working solution is typical.[5]

-

Prepare a master mix containing water, 2x HBSAC, and FVIIa (e.g., final concentration of 0.5 nM).[5] If investigating the effect of a cofactor, include it in the master mix at the desired concentration (e.g., 1-2 nM TF incorporated into vesicles).[5]

-

Dispense 80 µl of the master mix into each well of the 96-well plate.

-

Initiate the reaction by adding 20 µl of the substrate working solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) plate reader.

-

Measure the change in fluorescence (Excitation: 352 nm, Emission: 470 nm for SN-17a) or absorbance over time.[5]

-

Calculate the initial rate of substrate hydrolysis from the linear portion of the curve.

Proteomic Identification of FVIIa Substrates

This approach, often termed "degradomics," aims to identify novel protein substrates of FVIIa in a complex biological sample.

Materials:

-

Cell lysate or other protein mixture

-

Active recombinant FVIIa

-

Control (e.g., heat-inactivated FVIIa or a specific FVIIa inhibitor)

-

Reagents for protein labeling (e.g., iTRAQ, SILAC)

-

Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Bioinformatics software for data analysis

Procedure:

-

Sample Preparation: Prepare cell lysates under conditions that preserve protein integrity.

-

Protease Treatment: Incubate the lysate with active FVIIa and a control in parallel. The incubation time and FVIIa concentration should be optimized based on preliminary experiments.

-

Protein Digestion: After the desired incubation time, inactivate FVIIa and digest the entire protein mixture with trypsin.

-

N-terminal Peptide Enrichment (Optional but Recommended): Utilize methods like Combined Fractional Diagonal Chromatography (COFRADIC) to enrich for N-terminal peptides, which represent the starting points of both intact proteins and newly generated cleavage products.[17][18]

-

LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the peptides.

-

Data Analysis: Compare the peptide profiles of the FVIIa-treated sample and the control. Peptides that are uniquely present or significantly upregulated in the FVIIa-treated sample represent potential cleavage products. The corresponding protein can then be identified as a putative FVIIa substrate.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for measuring the real-time binding and dissociation of macromolecules, allowing for the determination of association rate constants (kon), dissociation rate constants (koff), and the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Ligand (e.g., sTF, sEPCR)

-

Analyte (e.g., FVIIa)

-

Running buffer (e.g., HBS-EP)

-

Amine coupling reagents (for immobilization)

Procedure:

-

Ligand Immobilization: Covalently immobilize the ligand (e.g., sTF) onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the analyte (FVIIa) over the sensor surface at a constant flow rate.

-

Data Collection: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.

-

Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of FVIIa substrates.

Caption: FVIIa signaling in hemostasis and cellular pathways.

Caption: Workflow for novel FVIIa substrate discovery.

Conclusion

The exploration of novel endogenous substrates for Factor VIIa is a rapidly evolving field with significant implications for understanding its diverse physiological and pathological roles. Beyond its critical function in hemostasis, FVIIa's ability to activate PARs and potentially other unidentified substrates highlights its involvement in complex cellular signaling networks. The methodologies and data presented in this guide provide a robust framework for researchers to further investigate these non-canonical functions of FVIIa, which may ultimately lead to the development of novel therapeutic strategies for a range of diseases, including thrombosis, inflammation, and cancer.

References

- 1. Tissue factor and factor VIIa--hemostasis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. Biochemical, molecular and clinical aspects of coagulation factor VII and its role in hemostasis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-function relationship of the interaction between tissue factor and factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tf7.org [tf7.org]

- 6. How the tissue factor-VIIa complex keeps two substrates in the loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factor VIIa induces anti-inflammatory signaling via EPCR and PAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue Factor–Factor VIIa Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue factor-factor VIIa signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Tumor-expressed factor VII is associated with survival and regulates tumor progression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Factor VIIa bound to endothelial cell protein C receptor activates protease activated receptor-1 and mediates cell signaling and barrier protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Tissue Factor/Factor VIIa Complex: Role of the Membrane Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro characterization of CT‐001—a short‐acting factor VIIa with enhanced prohemostatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteome-wide Substrate Analysis Indicates Substrate Exclusion as a Mechanism to Generate Caspase-7 Versus Caspase-3 Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chromogenic Assay for Factor VIIa Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activated Factor VII (Factor VIIa) is a crucial serine protease that initiates the extrinsic pathway of the blood coagulation cascade. Its primary function is to, in complex with Tissue Factor (TF), activate Factor X to Factor Xa, which in turn leads to thrombin generation and fibrin clot formation.[1][2] Precise and reliable measurement of Factor VIIa activity is critical in various research and clinical settings, including the monitoring of therapeutic FVIIa concentrates, diagnosis of coagulation disorders, and in drug development for novel anticoagulants.[3] The chromogenic assay provides a sensitive and specific method for quantifying the enzymatic activity of Factor VIIa.[3]

This document provides a detailed protocol for the determination of Factor VIIa activity using a chromogenic assay. The principle of this assay relies on the ability of Factor VIIa, in the presence of its cofactor Tissue Factor, to activate Factor X to Factor Xa. The generated Factor Xa then cleaves a specific chromogenic substrate, releasing a colored compound (typically p-nitroaniline, pNA), which can be quantified spectrophotometrically. The rate of color development is directly proportional to the Factor VIIa activity in the sample.[1][4]

Principle of the Assay

The chromogenic Factor VIIa activity assay is a two-stage enzymatic reaction.

-

Activation of Factor X: In the first stage, the Factor VIIa in the sample, in the presence of recombinant Tissue Factor (rTF) and calcium ions, activates Factor X to Factor Xa.

-

Cleavage of Chromogenic Substrate: In the second stage, the newly generated Factor Xa cleaves a synthetic chromogenic substrate that is specific for Factor Xa. This cleavage releases a chromophore, p-nitroaniline (pNA), which has a characteristic absorbance at 405 nm.

The rate of pNA release, measured as the change in absorbance over time (ΔA/min), is directly proportional to the concentration of active Factor VIIa in the sample.

Signaling Pathway

Caption: Factor VIIa Chromogenic Assay Signaling Pathway.

Materials and Reagents

The following materials and reagents are typically required. Many components are available as part of commercially available kits.[1][4]

| Reagent/Material | Specifications | Storage |

| Factor VIIa Standard | Lyophilized, human, known activity (e.g., in mIU/mL or ng/mL) | -20°C or as per manufacturer's instructions |

| Assay Buffer | HEPES or similar buffer, pH 7.4, containing NaCl and BSA | 2-8°C |

| Recombinant Tissue Factor (rTF) | Lyophilized, truncated form is often used | -20°C |

| Factor X | Lyophilized, human | -20°C |

| Chromogenic Substrate for FXa | Lyophilized, specific for Factor Xa (e.g., S-2222) | -20°C |

| Calcium Chloride (CaCl₂) | 0.025 M solution | Room Temperature |

| Wash Buffer Concentrate | 20x, containing surfactant | 2-8°C |

| Assay Diluent | Buffered protein base | 2-8°C |

| Stop Solution (Optional) | e.g., 20% Acetic Acid or 1 M Citric Acid | Room Temperature |

| 96-well Microplate | Clear, flat-bottom | Room Temperature |

| Microplate Reader | Capable of reading absorbance at 405 nm | N/A |

| Pipettes and Tips | Calibrated single and multichannel pipettes | N/A |

| Reagent Grade Water | Deionized or distilled | N/A |

Experimental Protocol

This protocol provides a general guideline. Specific volumes and incubation times may need to be optimized based on the commercial kit and laboratory conditions.

Experimental Workflow

Caption: Factor VIIa Chromogenic Assay Experimental Workflow.

Reagent Preparation

-

Factor VIIa Standard: Reconstitute the lyophilized standard with Assay Diluent to a known stock concentration (e.g., 0.5 µg/mL).[4] Allow it to sit for 10 minutes with gentle agitation. Prepare a dilution series to generate a standard curve (e.g., 0, 0.0078, 0.025, 0.03125, 0.125 µg/mL).[4]

-

Wash Buffer: Dilute the 20x Wash Buffer Concentrate 1:20 with reagent grade water.

-

Assay Diluent: If a concentrate is provided, dilute it to 1x with reagent grade water.

-

Recombinant Tissue Factor (rTF): Reconstitute with reagent grade water as per the manufacturer's instructions.

-

Factor X: Reconstitute with reagent grade water.[4]

-

Chromogenic Substrate: Reconstitute with reagent grade water.[4] Protect from light.

Sample Preparation

-

Plasma Samples: Collect blood in 0.1 M sodium citrate. Centrifuge at 3000 x g for 10 minutes. The plasma can be used directly or diluted with Assay Diluent.[5][6]

-

Cell Culture Supernatants: Centrifuge at 3000 x g for 10 minutes to remove cellular debris.[5][6]

-

Purified FVIIa: Dilute in a buffer containing a carrier protein like BSA to prevent loss of activity due to adsorption to surfaces.[7]

Assay Procedure

-

Add Standards and Samples: Pipette 100 µL of each standard dilution and sample into the wells of a 96-well microplate. Perform all measurements in duplicate or triplicate.

-

Incubation with rTF and Factor X:

-

Initiate Chromogenic Reaction:

-

Add 20 µL of the reconstituted Chromogenic Substrate to each well.[5]

-

-

Absorbance Measurement:

-

Kinetic Method: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.[5][7]

-

Endpoint Method: Incubate the plate at 37°C for a fixed time (e.g., 10-30 minutes). Stop the reaction by adding 50 µL of a stop solution (e.g., 20% acetic acid). Read the absorbance at 405 nm.[8]

-

Data Analysis

-

Standard Curve:

-

For the kinetic method, determine the rate of reaction (ΔA/min) for each standard and sample.

-

For the endpoint method, use the final absorbance reading.

-

Plot the rate of reaction or absorbance (Y-axis) against the corresponding Factor VIIa concentration of the standards (X-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.98 is desirable.

-

-

Calculation of Factor VIIa Activity:

-

Determine the activity of the unknown samples by interpolating their rate of reaction or absorbance from the standard curve.

-

Multiply the result by the dilution factor used for the sample preparation.

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Wavelength for Absorbance | 405 nm | [1][4][7] |

| Incubation Temperature | 37°C | [4][5] |

| Sample Volume | 100 µL | [4][5] |

| Assay Mix Volume | 80 µL | [5] |

| Chromogenic Substrate Volume | 20 µL | [5][7] |

| Kinetic Reading Interval | 30-60 seconds | [5][7] |

| Kinetic Reading Duration | 10-20 minutes | [5][7] |

| Standard Curve Range (Example) | 0 - 0.5 µg/mL | [4] |

| Minimum Detection Limit (Example) | ~0.007 µg/mL | [4] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Absorbance Readings | Inactive reagents | Check expiration dates and storage conditions. Prepare fresh reagents. |

| Incorrect wavelength | Ensure the microplate reader is set to 405 nm. | |

| High Background | Contaminated reagents | Use fresh, high-purity water for reconstitution. |

| Substrate degradation | Protect the reconstituted substrate from light. | |

| Poor Linearity of Standard Curve | Pipetting errors | Calibrate pipettes. Use reverse pipetting for viscous solutions. |

| Inaccurate dilutions | Prepare fresh standard dilutions carefully. | |

| High Well-to-Well Variability | Inconsistent mixing | Gently tap the plate to ensure thorough mixing after each reagent addition. |

| Temperature fluctuations | Ensure the plate is incubated at a stable temperature. |

References

- 1. Factor VIIa Human Chromogenic Activity Assay Kit (ab137995) | Abcam [abcam.com]

- 2. coachrom.com [coachrom.com]

- 3. The various assays for measuring activity states of factor VIIa in plasma and therapeutic products: Diagnostic value and analytical usefulness in various pathophysiological states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Factor VIIa (FVIIa) Chromogenic Activity Assay Kit | ABIN612646 [antibodies-online.com]

- 5. Factor VII (FVII) Chromogenic Activity Assay Kit | ABIN612644 [antibodies-online.com]

- 6. Factor VII (FVII) Chromogenic Activity Assay Kit | ABIN612644 [antikoerper-online.de]

- 7. tf7.org [tf7.org]

- 8. sysmex-ap.com [sysmex-ap.com]

Application Note: High-Throughput Kinetic Analysis of Factor VIIa Using Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor VIIa (FVIIa) is a crucial serine protease that initiates the extrinsic pathway of the blood coagulation cascade. Upon vascular injury, FVIIa forms a complex with its cofactor, Tissue Factor (TF), leading to the activation of Factor X and Factor IX, ultimately culminating in the formation of a fibrin clot.[1] Due to its central role in hemostasis, FVIIa is a key target for the development of novel anticoagulant and procoagulant therapies. Accurate and efficient methods for characterizing the enzymatic activity of FVIIa are therefore essential for both basic research and drug discovery.

This application note provides a detailed protocol for the kinetic analysis of Factor VIIa using fluorogenic substrates in a 96-well microplate format. This method offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening of FVIIa inhibitors or activators.[2]

Principle of the Assay

The kinetic analysis of FVIIa activity is based on the enzymatic cleavage of a synthetic fluorogenic substrate. The substrate consists of a short peptide sequence recognized by FVIIa, linked to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 6-amino-1-naphthalene-sulfonamide (ANSN).[2][3] In its intact form, the fluorescence of the reporter molecule is quenched. Upon hydrolysis of the amide bond by FVIIa, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of FVIIa. By measuring the initial reaction velocities at various substrate concentrations, key kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), can be determined.

Signaling Pathway of Factor VIIa in the Extrinsic Coagulation Cascade

Caption: The extrinsic pathway of blood coagulation initiated by Factor VIIa.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human Factor VIIa (e.g., from American Diagnostica or Haematologic Technologies).[2]

-

Cofactor: Recombinant soluble Tissue Factor (sTF) or full-length TF reconstituted into phospholipid vesicles (TF/PCPS).[2]

-

Fluorogenic Substrate: e.g., Methylsulfonyl-D-Cha-Abu-Arg-AFC (Echelon Biosciences) or SN-17a (Haematologic Technologies).[2][3]

-

Assay Buffer: HBSAC Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin).[2][4]

-

Microplates: Black, flat-bottom 96-well microplates (e.g., from Corning or Greiner).

-

Microplate Reader: A fluorescence microplate reader capable of kinetic measurements with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 395-400/495-505 nm for AFC).[3]

Reagent Preparation

-

Factor VIIa Stock Solution: Reconstitute lyophilized Factor VIIa in HBSAC buffer to a stock concentration of ~1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, prepare a working solution of FVIIa in HBSAC. A typical final concentration in the assay is 0.5 nM when using TF.[2]

-

Tissue Factor Working Solution: Prepare a working solution of sTF or TF/PCPS in HBSAC. The final concentration should be in excess to ensure saturation of FVIIa (e.g., 20-50 nM for sTF or 1-2 nM for TF/PCPS).[2]

-

Fluorogenic Substrate Stock Solution: Prepare a high-concentration stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Store in small aliquots at -20°C, protected from light.

-

Substrate Working Solutions: On the day of the experiment, prepare a series of substrate dilutions in HBSAC buffer from the stock solution to achieve a range of final concentrations in the assay (e.g., 0-1000 µM).

Assay Procedure

The following protocol is for a total reaction volume of 100 µL per well in a 96-well plate.

-

Prepare the Enzyme-Cofactor Master Mix: In a single tube, prepare a 1.25x master mix containing FVIIa and TF in HBSAC buffer. For example, to prepare 1 mL of master mix for 10 wells, combine the appropriate volumes of FVIIa and TF stock solutions and bring the final volume to 1 mL with HBSAC.

-

Dispense Master Mix: Add 80 µL of the 1.25x master mix to each well of the 96-well plate.

-

Initiate the Reaction: Start the enzymatic reaction by adding 20 µL of the substrate working solution to each well. It is recommended to use a multichannel pipette for this step to ensure simultaneous initiation of the reaction across the plate.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader.[2] Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.[5]

Experimental Workflow

Caption: Workflow for kinetic analysis of Factor VIIa.

Data Presentation and Analysis

The raw kinetic data (fluorescence units vs. time) should be used to determine the initial reaction velocity (V₀) for each substrate concentration. This is typically the linear portion of the progress curve. The V₀ values are then plotted against the corresponding substrate concentrations. The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

Michaelis-Menten Equation:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

-

V₀ is the initial reaction velocity

-

Vmax is the maximum reaction velocity

-

[S] is the substrate concentration

-

Km is the Michaelis-Menten constant

The catalytic efficiency (kcat/Km) can then be calculated, where kcat = Vmax / [E]T, and [E]T is the total enzyme concentration.

Representative Kinetic Parameters for Factor VIIa

| Fluorogenic Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| SN-17c (in the presence of sTF) | 421 - 601 nM | N/A | N/A | [5] |

| Substrate for FX activation | 0.32 µM | 10.5 | 3.3 x 10⁷ | [6][7] |

| Substrate for FIX activation | 0.44 µM | 3.3 | 7.5 x 10⁶ | [6][7] |

Note: Kinetic parameters are highly dependent on the specific substrate, assay conditions (e.g., presence and type of TF, buffer composition), and the source of the enzyme. The values presented here are for illustrative purposes.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |